molecular formula C13H19N B13216084 3-(4-Methylcyclohexyl)aniline

3-(4-Methylcyclohexyl)aniline

Cat. No.: B13216084
M. Wt: 189.30 g/mol
InChI Key: LZKGMSWEROZIKD-UHFFFAOYSA-N
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Description

3-(4-Methylcyclohexyl)aniline is an organic compound with the molecular formula C13H19N It consists of an aniline group attached to a 4-methylcyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, 4-methylcyclohexyl nitrobenzene can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound . Another method involves the nucleophilic aromatic substitution of haloarenes with amines under high-temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic hydrogenation processes. This method ensures high yield and purity of the final product. The reaction typically occurs in a hydrogenation reactor where the nitro compound is exposed to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, peroxymonosulfuric acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Secondary amines.

    Substitution: Nitro, sulfo, and halo derivatives of this compound.

Mechanism of Action

The mechanism of action of 3-(4-Methylcyclohexyl)aniline involves its interaction with specific molecular targets. For instance, it can act as a nucleophile in various chemical reactions due to the presence of the amino group. The compound’s effects are mediated through pathways involving nucleophilic substitution and electrophilic aromatic substitution . Additionally, its biological activities may be attributed to its ability to interact with cellular proteins and enzymes, modulating their functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an aromatic ring and a cyclohexyl ring with a methyl substituent. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where both aromatic and aliphatic characteristics are desired .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-(4-methylcyclohexyl)aniline

InChI

InChI=1S/C13H19N/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-4,9-11H,5-8,14H2,1H3

InChI Key

LZKGMSWEROZIKD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=CC(=CC=C2)N

Origin of Product

United States

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